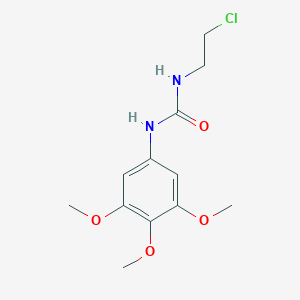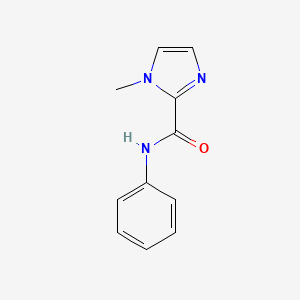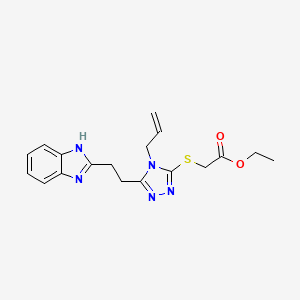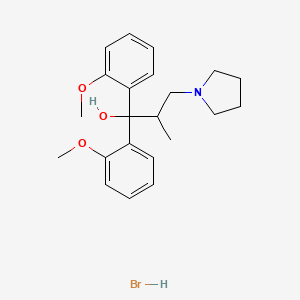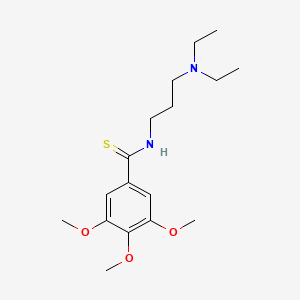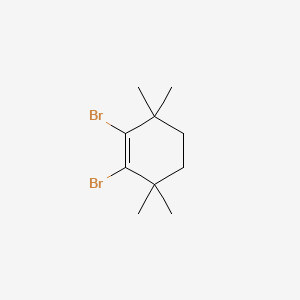
1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene is an organic compound with the molecular formula C10H16Br2 It is a derivative of cyclohexene, characterized by the presence of two bromine atoms and four methyl groups attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene typically involves the bromination of 3,3,6,6-tetramethylcyclohexene. The reaction is carried out by adding bromine (Br2) to the double bond of the cyclohexene ring. The reaction conditions usually include:
Solvent: A non-polar solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes or alkynes.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or cycloalkanes.
Propriétés
Numéro CAS |
37490-74-7 |
|---|---|
Formule moléculaire |
C10H16Br2 |
Poids moléculaire |
296.04 g/mol |
Nom IUPAC |
1,2-dibromo-3,3,6,6-tetramethylcyclohexene |
InChI |
InChI=1S/C10H16Br2/c1-9(2)5-6-10(3,4)8(12)7(9)11/h5-6H2,1-4H3 |
Clé InChI |
GAIMFYPYRSBIMI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C(=C1Br)Br)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14674475.png)
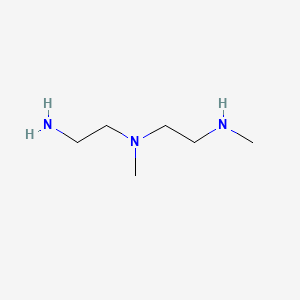
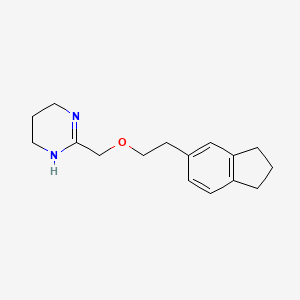
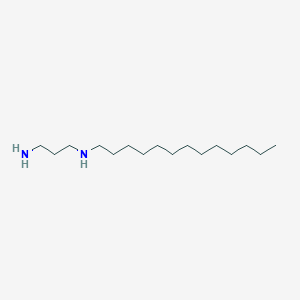

![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)

